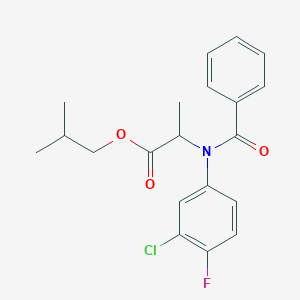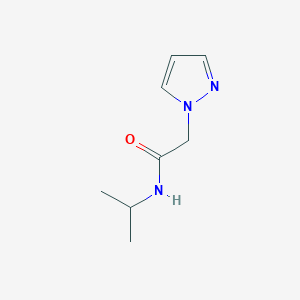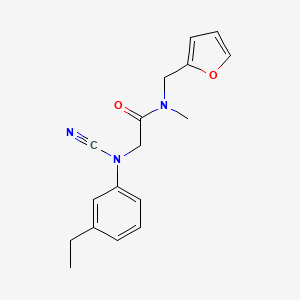
2-(N-Cyano-3-ethylanilino)-N-(furan-2-ylmethyl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-Cyano-3-ethylanilino)-N-(furan-2-ylmethyl)-N-methylacetamide, also known as CEFMA, is a chemical compound that has gained attention in the scientific community due to its potential use in research applications. CEFMA is a member of the anilinoquinazoline family of compounds, which are known for their ability to inhibit the activity of tyrosine kinases. In
Wissenschaftliche Forschungsanwendungen
Reaction Mechanisms and Derivative SynthesisResearch into similar compounds has focused on their synthesis and the reaction mechanisms involved. For instance, the study of multi-component condensation involving related compounds highlights a method for synthesizing 7-alkylseleno-5-amino-8-cyano-3-ethoxycarbonyl-4-(2-furyl)-2-methyl-1,4-dihydro-1,6-naphthyridines, which are previously undescribed compounds (Dyachenko et al., 1990). This research points to the potential for discovering novel compounds through the manipulation of functional groups similar to those found in "2-(N-Cyano-3-ethylanilino)-N-(furan-2-ylmethyl)-N-methylacetamide."
Antimicrobial Activity
The antimicrobial activity of compounds containing parts of the structure similar to the target compound has been a subject of investigation. A study synthesized 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes and evaluated their antimicrobial properties, showing potential applications in developing new antimicrobial agents (Arora et al., 2013). Such studies suggest that exploring the biological activities of "2-(N-Cyano-3-ethylanilino)-N-(furan-2-ylmethyl)-N-methylacetamide" could yield new insights into its potential as an antimicrobial compound.
Eigenschaften
IUPAC Name |
2-(N-cyano-3-ethylanilino)-N-(furan-2-ylmethyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-3-14-6-4-7-15(10-14)20(13-18)12-17(21)19(2)11-16-8-5-9-22-16/h4-10H,3,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQXQDFZAJWUBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N(CC(=O)N(C)CC2=CC=CO2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Cyano-3-ethylanilino)-N-(furan-2-ylmethyl)-N-methylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

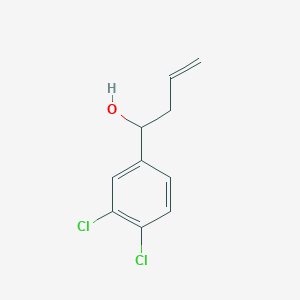
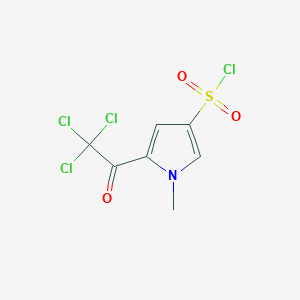
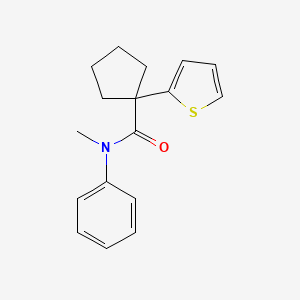
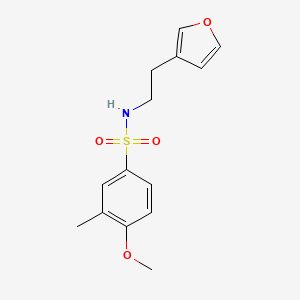
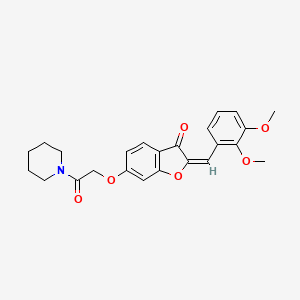
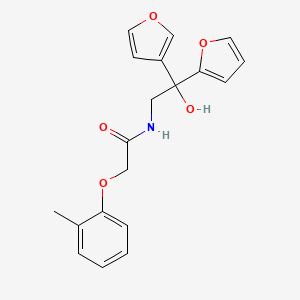
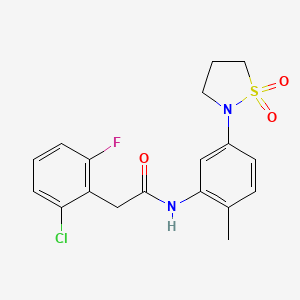
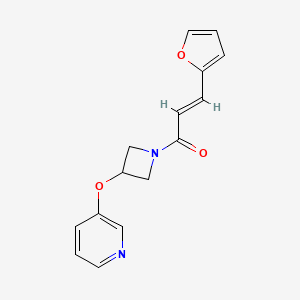
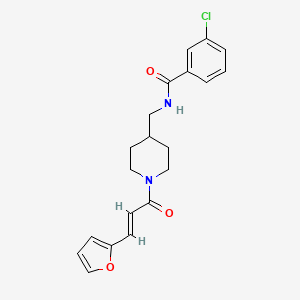
![N-(2-methoxyphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide](/img/structure/B2994415.png)
![3-(3,4-dichlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2994417.png)
amino]thiophene-2-carboxylic acid](/img/structure/B2994420.png)
